molecular formula C7H8F3N3 B12987762 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine

4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine

Cat. No.: B12987762
M. Wt: 191.15 g/mol
InChI Key: DULLPLYEALOGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a trifluoromethyl group at position 2, and an amine group at position 5. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products:

Scientific Research Applications

4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine imparts unique chemical stability, lipophilicity, and biological activity, distinguishing it from other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

4,6-dimethyl-2-(trifluoromethyl)pyrimidin-5-amine

InChI

InChI=1S/C7H8F3N3/c1-3-5(11)4(2)13-6(12-3)7(8,9)10/h11H2,1-2H3

InChI Key

DULLPLYEALOGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.